3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
CAS No.:
Cat. No.: VC13406863
Molecular Formula: C13H7BrN4
Molecular Weight: 299.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7BrN4 |
|---|---|
| Molecular Weight | 299.13 g/mol |
| IUPAC Name | 3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile |
| Standard InChI | InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18) |
| Standard InChI Key | WDRWNQWMGBCMKN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
Introduction
Chemical Structure and Identification
Molecular Identity
The molecular formula of 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is C₁₃H₇BrN₄, with a molecular weight of 299.13 g/mol . Its IUPAC name, 3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, reflects the fusion of an imidazole ring with a pyridine system and the positions of its functional groups.
Table 1: Key Identifiers and Structural Data
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed (VCID: VC13406863) |
| InChI | InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18) |
| InChIKey | WDRWNQWMGBCMKN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
| PubChem CID | 23025621 |
Structural Features
The compound consists of an imidazo[4,5-b]pyridine core, where the imidazole ring is fused to the pyridine at positions 4 and 5. The bromine atom at the 6-position of the pyridine ring enhances electrophilic reactivity, while the benzonitrile group at the 2-position of the imidazole contributes to π-stacking interactions in biological systems .
Synthetic Methodologies
Reaction Conditions
A representative procedure involves dissolving a pyridine-derived alcohol in dichloroethane (DCE) with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv), followed by the addition of acetonitrile (15.0 equiv). The mixture is heated at 150°C overnight, quenched with NaHCO₃, and purified via column chromatography . Adapting this method to incorporate brominated precursors and benzonitrile nucleophiles may yield the target compound.
Challenges and Optimizations
Bromine’s steric and electronic effects can hinder reaction progress. For instance, para-iodobenzonitrile analogs achieved only 33% yield under similar conditions, whereas naphthalenenitrile derivatives reached 95% . These findings suggest that electron-deficient nitriles like benzonitrile may require adjusted stoichiometry or alternative catalysts.
Biological Activity
Role of Substituents
-
Bromine: Increases electrophilicity, promoting interactions with cellular nucleophiles like glutathione .
-
Benzonitrile: Enhances lipophilicity, improving membrane permeability and target binding .
Physicochemical Properties
Spectroscopic Data
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